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Compound of Interest

Compound Name:
1-[(2R)-piperidin-2-yl]propan-2-

one

Cat. No.: B1229039 Get Quote

Technical Guide: 1-[(2R)-piperidin-2-yl]propan-2-
one
Disclaimer: A specific CAS number and dedicated experimental data for 1-[(2R)-piperidin-2-
yl]propan-2-one are not readily available in public chemical databases. The following guide

provides information on closely related analogs and proposes a theoretical framework for its

synthesis and characterization based on available scientific literature.

Introduction
1-[(2R)-piperidin-2-yl]propan-2-one is a chiral organic molecule featuring a piperidine ring

substituted at the 2-position with a propan-2-one group. The piperidine moiety is a prevalent

scaffold in medicinal chemistry, found in numerous pharmaceuticals and biologically active

compounds. The specific stereochemistry at the 2-position of the piperidine ring can

significantly influence its biological activity and pharmacokinetic properties. This guide

summarizes available data on analogous compounds to provide insights into the potential

chemical and biological characteristics of 1-[(2R)-piperidin-2-yl]propan-2-one.
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Due to the absence of specific data for 1-[(2R)-piperidin-2-yl]propan-2-one, the following

tables summarize the chemical identifiers and computed properties for structurally similar

compounds to provide a comparative reference.

Table 1: Chemical Identifiers of Analogous Piperidine Derivatives

Compound Name CAS Number Molecular Formula PubChem CID

1,3-bis[(2S)-piperidin-

2-yl]propan-2-one
19519-53-0 C₁₃H₂₄N₂O 440934

1-Phenyl-1-(piperidin-

2-yl)propan-2-one
Not Available C₁₄H₁₉NO 16102777

1-(Pyridin-2-yl)propan-

2-one
6302-02-9 C₈H₉NO 95910

1-(Piperidin-4-

yl)propan-2-one
106140-41-4 C₈H₁₅NO 3019492

Table 2: Computed Physicochemical Properties of Analogous Compounds
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Property
1,3-bis[(2S)-
piperidin-2-
yl]propan-2-one

1-Phenyl-1-
(piperidin-2-
yl)propan-2-one[1]

1-(Pyridin-2-
yl)propan-2-one[2]

Molecular Weight 224.34 g/mol 217.31 g/mol [1] 135.16 g/mol [2]

XLogP3 0.8 2.1[1] 0.6[2]

Hydrogen Bond Donor

Count
2 1 0

Hydrogen Bond

Acceptor Count
3 2 2

Rotatable Bond Count 4 3 2

Exact Mass 224.188863 g/mol 217.146664 g/mol [1] 135.068414 g/mol [2]

Topological Polar

Surface Area
41.1 Å² 29.1 Å²[1] 30.0 Å²[2]

Proposed Synthetic Pathway
A plausible synthetic route to obtain enantioenriched 1-[(2R)-piperidin-2-yl]propan-2-one can

be envisioned through the asymmetric synthesis of a 2-substituted piperidine precursor

followed by functional group manipulation. One such conceptual pathway is outlined below.

Experimental Protocol: Proposed Synthesis

Step 1: Asymmetric Hydrogenation of a Pyridinium Salt

An N-protected 2-alkyl-pyridinium salt can be subjected to iridium-catalyzed asymmetric

hydrogenation to yield the corresponding enantioenriched N-protected 2-alkyl-piperidine. This

method has been shown to be effective for producing chiral piperidine derivatives with high

enantioselectivity.[3][4]

Reactants: N-benzyl-2-(prop-1-en-2-yl)pyridinium bromide, Hydrogen gas.

Catalyst: [Ir(COD)Cl]₂ with a chiral phosphine ligand such as MeO-BoQPhos.[3][4]
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Solvent: Dichloromethane or Tetrahydrofuran.

Conditions: High pressure of hydrogen gas, room temperature, 24-48 hours.

Work-up: Removal of the solvent under reduced pressure, followed by purification by column

chromatography.

Step 2: Ozonolysis of the Alkene

The resulting N-protected 2-(prop-1-en-2-yl)piperidine is then subjected to ozonolysis to cleave

the double bond and form the desired ketone.

Reactants: N-benzyl-(2R)-(prop-1-en-2-yl)piperidine, Ozone.

Solvent: Dichloromethane, Methanol.

Conditions: Ozone is bubbled through the solution at -78 °C until a blue color persists. The

reaction is then quenched with a reducing agent (e.g., dimethyl sulfide or

triphenylphosphine).

Work-up: The reaction mixture is allowed to warm to room temperature, the solvent is

evaporated, and the residue is purified by chromatography.

Step 3: Deprotection of the Piperidine Nitrogen

The final step involves the removal of the N-benzyl protecting group to yield the target

compound, 1-[(2R)-piperidin-2-yl]propan-2-one.

Reactants: 1-[N-benzyl-(2R)-piperidin-2-yl]propan-2-one.

Catalyst: Palladium on carbon (Pd/C).

Reagent: Hydrogen gas or a hydrogen source like ammonium formate.

Solvent: Methanol or Ethanol.

Conditions: The reaction is stirred under a hydrogen atmosphere at room temperature until

the starting material is consumed (monitored by TLC).
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Work-up: The catalyst is filtered off, and the solvent is removed under reduced pressure to

give the final product.

Step 1: Asymmetric Hydrogenation
Step 2: Ozonolysis Step 3: Deprotection

N-Benzyl-2-(prop-1-en-2-yl)pyridinium bromide
Asymmetric

Hydrogenation
(Ir-catalyst, H2)

N-Benzyl-(2R)-(prop-1-en-2-yl)piperidine Ozonolysis
(1. O3, -78°C; 2. DMS) 1-[N-Benzyl-(2R)-piperidin-2-yl]propan-2-one Deprotection

(H2, Pd/C) 1-[(2R)-piperidin-2-yl]propan-2-one

Potential Biological Targets

1-[(2R)-piperidin-2-yl]propan-2-one

Nicotinic Acetylcholine
Receptors

Modulation

Dopamine/Serotonin
Transporters

Inhibition

Sigma Receptors

Binding

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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